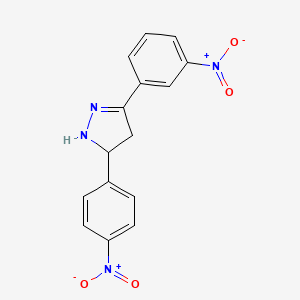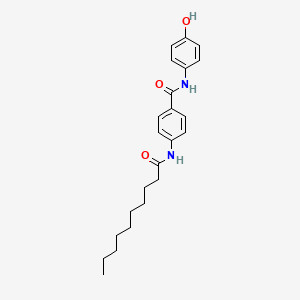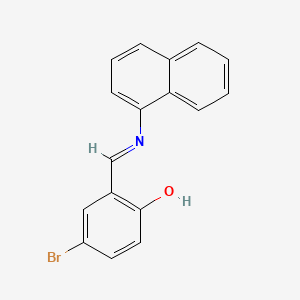
3-(3-Nitrophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Nitrophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of nitro groups at the 3 and 4 positions of the phenyl rings attached to the pyrazole core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of hydrazine with β-diketones or β-ketoesters. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The nitro groups are introduced through nitration reactions, which involve the use of nitric acid and sulfuric acid as reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Nitrophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Nitric acid, sulfuric acid.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Reduction: 3-(3-Aminophenyl)-5-(4-aminophenyl)-4,5-dihydro-1H-pyrazole.
Oxidation: 3-(3-Nitrosophenyl)-5-(4-nitrosophenyl)-4,5-dihydro-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-(3-Nitrophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(3-Nitrophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-4-nitrophenyl N-(4-methyl-3-nitrophenyl)carbamate .
- 1-(3-Nitrophenyl)ethanone .
- 1-(4-Nitrophenyl)ethanone .
Uniqueness
3-(3-Nitrophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of two nitro groups at different positions on the phenyl rings can significantly influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C15H12N4O4 |
|---|---|
Molekulargewicht |
312.28 g/mol |
IUPAC-Name |
3-(3-nitrophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C15H12N4O4/c20-18(21)12-6-4-10(5-7-12)14-9-15(17-16-14)11-2-1-3-13(8-11)19(22)23/h1-8,14,16H,9H2 |
InChI-Schlüssel |
BXVPNPDHHLGLQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NN=C1C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-2-hydroxy-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B11559239.png)
![N-dodecyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B11559241.png)
![3-[(2Z)-2-[(2Z)-(3-nitrobenzylidene)hydrazinylidene]-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonate](/img/structure/B11559246.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11559248.png)
![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11559254.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11559257.png)
acetyl}hydrazinylidene)-N-(2-methoxyphenyl)butanamide](/img/structure/B11559261.png)
![butyl 4-{[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]amino}benzoate](/img/structure/B11559285.png)

![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-bromobenzoate](/img/structure/B11559293.png)
![4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11559294.png)
![O-{3-[(4-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate](/img/structure/B11559296.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11559305.png)

